2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-26-11-3-5-17(26)13-20-24-25-22(27(20)16-7-9-18(29-2)10-8-16)31-15-21(28)23-14-19-6-4-12-30-19/h3,5,7-11,19H,4,6,12-15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYSTWGKSWLQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. The initial step often includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the pyrrole moiety is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl and pyrrole groups.
Common Reagents and Conditions
Common reagents include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemical Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:
- Electrophilic Aromatic Substitution : Useful for introducing new substituents on the aromatic rings.
- Nucleophilic Substitution : Facilitates the incorporation of nucleophiles into the structure.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties :
- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary in vitro studies suggest it may inhibit cancer cell proliferation by targeting specific cellular pathways.
Medicinal Chemistry
The compound has been explored for its therapeutic effects, particularly in:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease progression.
- Receptor Modulation : Its structure allows it to bind to certain receptors, potentially modulating their activity and offering therapeutic benefits.
Material Science
In industrial applications, this compound is being investigated for:
- Development of New Materials : Its unique properties may lead to materials with enhanced conductivity or stability.
Pharmacological Studies
The mechanism of action involves interaction with molecular targets such as enzymes and receptors. The specific pathways affected depend on the biological context and application being studied.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Substituent Impact: The methoxyphenyl group in the target compound may enhance lipid solubility and membrane permeability compared to chlorophenyl () or furan () analogues.
- Bioactivity Trends: Anti-exudative activity is prominent in acetamides with furan substituents (), while antiproliferative effects are linked to imidazole-triazole hybrids ().
Computational and Analytical Comparisons
- Similarity Indexing : Using Tanimoto coefficients (), the target compound’s similarity to bioactive analogues (e.g., ’s anti-exudative acetamides) could quantify structural overlap. A score >70% would suggest conserved pharmacophores.
- Molecular Networking: LC-MS/MS-based clustering () could group the target compound with triazole-acetamide derivatives, distinguishing it from non-sulfanyl or non-aromatic analogues.
Bioactivity and Mechanism
While direct data are lacking, extrapolation from analogues suggests:
- Anti-inflammatory Potential: The oxolan-2-ylmethyl group may mimic sugar moieties in glycosylated anti-inflammatory drugs, enhancing solubility and target binding .
- Enzyme Inhibition : The triazole-sulfanyl-acetamide scaffold is common in HDAC or cyclooxygenase inhibitors, as seen in ’s comparison to SAHA (a histone deacetylase inhibitor).
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a derivative of triazole that has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial properties, antifungal effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 455.56 g/mol. The presence of a triazole ring and a methoxyphenyl group suggests potential interactions with biological targets, particularly in microbial systems.
Antibacterial Activity
Research indicates that derivatives of triazoles exhibit significant antibacterial properties. In a study examining various triazole compounds, it was found that those similar to the target compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Triazole Derivative A | 20 | 40 |
| Triazole Derivative B | 30 | 50 |
| Target Compound | 25 | 45 |
The Minimum Inhibitory Concentration (MIC) values suggest that the target compound has moderate antibacterial activity, comparable to some existing antibiotics but less potent than ceftriaxone, which has MIC values of 0.1 µM against E. coli .
Antifungal Activity
Similar compounds have shown antifungal properties against various fungal strains. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism could be applicable to the target compound, suggesting potential use in treating fungal infections.
Antioxidant Activity
Some studies have reported that triazole derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage associated with various diseases.
Case Studies and Research Findings
- Antibacterial Efficacy : A comparative study on triazole derivatives highlighted the effectiveness of compounds similar to the target compound against multi-drug resistant strains of S. aureus. The study noted that modifications on the triazole ring significantly affected biological activity .
- Synergistic Effects : Another investigation explored the combination of this triazole derivative with other antibiotics. Results indicated enhanced antibacterial activity when combined with beta-lactams, suggesting a potential for developing combination therapies .
- Toxicity Studies : Preliminary toxicity assessments revealed that while the compound exhibits antibacterial activity, it also possesses a favorable safety profile in vitro, indicating low cytotoxicity against mammalian cells at therapeutic concentrations .
Q & A
Q. What synthetic methodologies are recommended for preparing this triazole-thioacetamide derivative?
The compound can be synthesized via a multi-step approach involving:
- Step 1 : Condensation of substituted triazole precursors with thiol-containing reagents under reflux conditions (e.g., pyridine as a solvent and zeolite-YH as a catalyst at 150°C for 5 hours) .
- Step 2 : Functionalization of the triazole core with a 1-methylpyrrole moiety via nucleophilic substitution or alkylation.
- Step 3 : Final coupling of the sulfanyl group with the oxolane-methylacetamide fragment using carbodiimide-mediated amide bond formation. Purity optimization typically requires recrystallization from ethanol or chromatography.
Q. How can structural characterization be rigorously validated for this compound?
Key techniques include:
- X-ray crystallography to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in the triazole ring) .
- NMR spectroscopy (1H, 13C, and 2D-COSY) to verify substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-referencing with computational models (e.g., DFT-optimized geometries) enhances reliability .
Q. What in vivo models are suitable for preliminary anti-exudative activity screening?
The formalin-induced rat paw edema model is widely used:
- Administer the compound at 10 mg/kg (intraperitoneal) and compare against reference standards like diclofenac sodium (8 mg/kg).
- Measure edema volume reduction at 1, 3, and 6 hours post-administration using plethysmometry .
- Include histopathological analysis of inflammatory markers (e.g., TNF-α, IL-6) in tissue samples.
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo assays be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability or metabolic instability). Mitigation strategies include:
- Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsome assays) and logP values to optimize lipophilicity .
- Pro-drug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Dose-response reevaluation : Test higher doses in vivo while monitoring toxicity endpoints (e.g., ALT/AST levels).
Q. What computational tools are effective for structure-activity relationship (SAR) analysis of this compound?
Combine:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets like COX-2 or NF-κB .
- QSAR modeling using descriptors such as Hammett constants for substituent electronic effects and Molinspiration parameters for bioavailability.
- MD simulations (GROMACS) to evaluate conformational stability in biological membranes .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
To control substitution at the N1 vs. N2 positions of the triazole ring:
- Use protecting groups (e.g., Boc for amines) during intermediate synthesis.
- Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetic vs. thermodynamic products .
- Validate outcomes via HPLC-MS to detect byproducts and adjust stoichiometry.
Methodological Guidance
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., pyridine) .
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Q. How should researchers design dose-ranging studies for toxicity assessment?
Follow OECD Guidelines 420/423:
- Start with a limit test at 2000 mg/kg (oral, rodent).
- If toxicity is observed, proceed with stepwise reductions (e.g., 300, 50, 5 mg/kg).
- Monitor acute toxicity signs (e.g., respiratory distress, ataxia) for 14 days post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
